molecular formula C21H32O2 B048079 cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester CAS No. 2734-47-6

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Katalognummer B048079
CAS-Nummer: 2734-47-6
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: QWDCYFDDFPWISL-JEBPEJKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, also known as Methyl eicosapentaenoate, is a highly unsaturated compound that is extracted from algae . It has some practical application in protecting stored grains against rice weevils . It belongs to the class of very long-chain fatty acid methyl esters .


Molecular Structure Analysis

The molecular formula of cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is C21H32O2 . Its molecular weight is 316.48 . The IUPAC Standard InChI is InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- .


Physical And Chemical Properties Analysis

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is a liquid at room temperature . It has a refractive index of 1.4977 and a density of 0.943 g/mL at 25 °C . It is soluble in methanol . The compound has a melting point of -54 to -53 °C .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Management

Icosapent methyl: has been extensively studied for its role in cardiovascular health. It is used in patients with high triglyceride levels to reduce the risk of cardiovascular events. The compound has effects on lipoprotein particles, including a reduction in very low-density lipoprotein (VLDL) and a shift from small to large low-density lipoprotein (LDL), which is associated with plaque stability and anti-inflammatory effects .

Kidney Function and Cardiovascular Disease

Research has shown benefits of Icosapent methyl across a range of kidney functions in patients with established cardiovascular disease or diabetes. It has been found to consistently reduce primary and key secondary composite endpoints across baseline estimated glomerular filtration rate (eGFR) categories .

Metabolic Syndrome Management

Icosapent methyl: has been demonstrated to reduce cardiovascular events in men and women with hypertriglyceridemia, particularly in those with metabolic syndrome but without diabetes. This highlights its potential in managing residual risk factors associated with metabolic disorders .

Cancer Research

In cancer research, Icosapent methyl is utilized to study its pharmacologic effects on steatosis in hepatocytes and as an analytical standard in Raman spectra measurements to characterize human breast cancer samples. It plays a role in lipid peroxidation assays and cell viability studies, which are crucial for understanding cancer cell metabolism and treatment responses .

Inflammation and Immune Response

Icosapent methyl: serves as a precursor for resolvins, which are mediators that help resolve inflammatory processes. Its role in vascular and immune physiology is significant, as it can have beneficial effects on reducing inflammation and modulating immune responses .

Safety and Hazards

Cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester is classified as Aquatic Acute 1, Aquatic Chronic 1, Asp. Tox. 1, Flam. Liq. 2, Skin Irrit. 2, and STOT SE 3 . It may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), may cause drowsiness or dizziness (H336), and is very toxic to aquatic life with long lasting effects (H410) .

Wirkmechanismus

Target of Action

Icosapent methyl, also known as eicosapentaenoic acid methyl ester or cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester, primarily targets triglycerides . Triglycerides are a type of fat found in the blood that the body uses for energy. High levels of triglycerides can lead to conditions like hypertriglyceridemia, which is associated with an increased risk of cardiovascular diseases .

Mode of Action

The compound interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . This is achieved through several potential mechanisms of action, including increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .

Biochemical Pathways

Icosapent methyl affects the biochemical pathways related to lipid metabolism. It reduces the synthesis of very low-density lipoprotein triglycerides (VLDL-TG) in the liver and enhances triglyceride clearance . Additionally, it has anti-inflammatory and anti-thrombotic properties, which are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

Pharmacokinetics

Icosapent methyl is de-esterified and converted into the active form, eicosapentaenoic acid (EPA), during absorption. It is then absorbed in the small intestine and enters the systemic circulation through the lymphatic system . Most EPA circulates incorporated into phospholipids, triglycerides, and cholesteryl esters . The compound reaches peak plasma concentration in about 5 hours post-oral administration .

Result of Action

The primary result of icosapent methyl’s action is a significant reduction in triglyceride levels in the blood . This can help treat patients with severe hypertriglyceridemia and reduce the risk of cardiovascular events in certain patients with elevated triglycerides . Furthermore, it has been shown to significantly reduce major adverse cardiovascular events .

Action Environment

The action, efficacy, and stability of icosapent methyl can be influenced by various environmental factors. For instance, the compound is administered orally, so factors affecting gastrointestinal health and function can impact its absorption and bioavailability . Additionally, individual patient factors, such as other health conditions, diet, and use of other medications, can also influence the compound’s action and efficacy .

Eigenschaften

IUPAC Name

methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDCYFDDFPWISL-JEBPEJKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016222
Record name Icosapent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

CAS RN

2734-47-6
Record name Icosapent methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icosapent methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2734-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ICOSAPENT METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Reactant of Route 4
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.